3-Methoxy-5-nitroaniline hydrochloride
Overview
Description
3-Methoxy-5-nitroaniline hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of aniline, featuring both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitroaniline hydrochloride typically involves a multi-step process. One common method includes the nitration of 3-methoxyaniline to introduce the nitro group, followed by the conversion of the resulting nitro compound to the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: 3-Methoxy-5-aminoaniline
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-5-nitroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-nitroaniline
- 2-Methoxy-5-nitroaniline
- 3-Methoxy-2-nitroaniline
Uniqueness
3-Methoxy-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methoxy and nitro groups in specific positions on the aromatic ring imparts distinct properties compared to other similar compounds .
Properties
IUPAC Name |
3-methoxy-5-nitroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-3-5(8)2-6(4-7)9(10)11;/h2-4H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRFOHAHLQBWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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